molecular formula C17H16O4 B600360 2,3-Dimethoxy-2'-hydroxychalcone CAS No. 42220-80-4

2,3-Dimethoxy-2'-hydroxychalcone

Cat. No. B600360
CAS RN: 42220-80-4
M. Wt: 284.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is an organic compound with the molecular formula C17H16O4 . It appears as a yellow shining powder . It is soluble in chloroform .


Synthesis Analysis

DMHC can be synthesized via Claisen–Schmidt condensation of 2-hydroxy-acetophenones with appropriately substituted benzaldehydes in basic conditions . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and benzaldehyde derivative for ten minutes using a mortar and pestle .


Molecular Structure Analysis

The molecular weight of DMHC is 284.31 . The SMILES string representation of DMHC is COc1cccc(\\C=C\\C(=O)c2ccccc2O)c1OC .


Chemical Reactions Analysis

DMHC is a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives . It can also be used in the synthesis of (E)-chalcones [(E)-1,3-diarylprop-2-en-1-ones] .


Physical And Chemical Properties Analysis

DMHC is a solid compound . It has a molecular weight of 284.31 . It is soluble in chloroform .

Scientific Research Applications

Synthesis of Flavones and Flavanones

2,3-Dimethoxy-2’-hydroxychalcone can be used as an intermediate in the synthesis of flavones and flavanones . These compounds are widely occurring natural flavonoids produced by various medicinal plants and their synthetic derivatives . They exhibit various biological activities, such as anti-inflammatory, anti-cancer, neuroprotective, and estrogen-related functions .

Antimicrobial Agent

2,3-Dimethoxy-2’-hydroxychalcone can be used in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agents . This is particularly important in the context of increasing antibiotic resistance.

Free Radical Scavengers

The complex of 2’-hydroxychalcone with vanadium oxychloride has been found to be a highly active free radical scavenger . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Chemical Building Block

2,3-Dimethoxy-2’-hydroxychalcone is a building block used in various chemical syntheses . This makes it a valuable compound in the field of organic chemistry.

Research and Development

2,3-Dimethoxy-2’-hydroxychalcone is available for purchase from chemical suppliers , indicating its use in research and development across various fields of science.

Green Chemistry Approach

The synthesis of new flavanoid and chalcone derivatives as antimicrobial agents using 2,3-Dimethoxy-2’-hydroxychalcone represents a green chemistry approach . This is important in the context of sustainable and environmentally friendly chemical processes.

Safety and Hazards

Precautionary statements for DMHC include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKXNGSRSNONCJ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-2'-hydroxychalcone

CAS RN

34000-33-4
Record name 2,3-Dimethoxy-2′-hydroxychalcone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF3CDH5PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?

A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:

    Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?

    A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.